molecular formula C14H11N3 B12615873 2-Phenyl-6-(1H-pyrazol-5-yl)pyridine CAS No. 922164-00-9

2-Phenyl-6-(1H-pyrazol-5-yl)pyridine

Cat. No.: B12615873
CAS No.: 922164-00-9
M. Wt: 221.26 g/mol
InChI Key: NGQAGKXOCBPMNP-UHFFFAOYSA-N
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Description

2-Phenyl-6-(1H-pyrazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenyl group at the 2-position and a pyrazolyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6-(1H-pyrazol-5-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylpyridine with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of catalysts such as palladium or copper complexes to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6-(1H-pyrazol-5-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 2-Phenyl-6-(1H-pyrazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-6-(1H-pyrazol-5-yl)pyridine is unique due to the presence of both phenyl and pyrazole groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

CAS No.

922164-00-9

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

2-phenyl-6-(1H-pyrazol-5-yl)pyridine

InChI

InChI=1S/C14H11N3/c1-2-5-11(6-3-1)12-7-4-8-13(16-12)14-9-10-15-17-14/h1-10H,(H,15,17)

InChI Key

NGQAGKXOCBPMNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=NN3

Origin of Product

United States

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